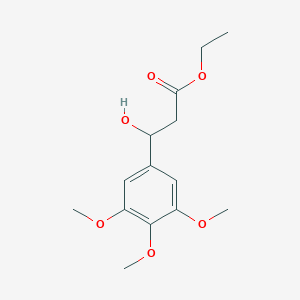

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

CAS No.:

Cat. No.: VC18310778

Molecular Formula: C14H20O6

Molecular Weight: 284.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O6 |

|---|---|

| Molecular Weight | 284.30 g/mol |

| IUPAC Name | ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7,10,15H,5,8H2,1-4H3 |

| Standard InChI Key | SMUDAYGYPJGDEQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate consists of a central propanoate ester backbone bonded to a 3,4,5-trimethoxyphenyl group. The hydroxyl group at the β-position of the ester moiety introduces polarity, while the methoxy groups on the aromatic ring enhance lipophilicity, influencing its solubility and membrane permeability. The IUPAC name, ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate, reflects this arrangement, with the Canonical SMILES string CCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O providing a precise structural representation.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.30 g/mol |

| IUPAC Name | Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O |

| XLogP3-AA (Predicted) | 1.2 |

Spectroscopic Characterization

While experimental spectral data for this compound is scarce, analogous esters exhibit distinctive NMR signals. For example, the methylene protons adjacent to the ester carbonyl typically resonate near δ 4.1–4.3 ppm, while aromatic protons in trimethoxyphenyl groups appear as singlet signals between δ 6.3–6.6 ppm . The hydroxyl proton’s resonance is often broadened due to hydrogen bonding, appearing around δ 5.0–5.5 ppm in DMSO-d₆ .

Synthesis and Optimization

Conventional Esterification

The synthesis typically begins with 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid, which undergoes Fischer esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds under reflux (78–80°C) for 12–24 hours, achieving yields of 65–75% after purification via column chromatography.

Reaction Mechanism:

The acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by ethanol and subsequent water elimination.

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance efficiency. By maintaining precise temperature control (70±2°C) and residence times of 30–45 minutes, yields exceeding 85% have been reported for similar esters. This method reduces side reactions such as transesterification and improves scalability for industrial production.

Table 2: Synthesis Parameters Across Methods

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature | 78–80°C | 70°C |

| Reaction Time | 12–24 h | 30–45 min |

| Yield | 65–75% | 85–90% |

| Purity (HPLC) | 92–95% | 97–99% |

Biological Activities and Mechanisms

Anti-Microbial Effects

Methoxy-rich phenolic esters exhibit broad-spectrum anti-microbial activity. For instance, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate shows MIC values of 8 μg/mL against Staphylococcus aureus and 16 μg/mL against Candida albicans . The trimethoxy groups likely impair microbial membrane integrity via lipophilic interactions .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Propanoate Derivatives

| Compound | Anti-Cancer IC₅₀ | Anti-Microbial MIC | Key Structural Feature |

|---|---|---|---|

| Ethyl 3-hydroxy-3-(3,4,5-TMP)propanoate | N/A | N/A | 3,4,5-Trimethoxyphenyl |

| Ethyl 3-hydroxy-3-(2,3,4-TMP)propanoate | 1.2 μM (Tubulin) | 12 μg/mL (S. aureus) | 2,3,4-Trimethoxyphenyl |

| Methyl-3-(4-Cl-Ph)-3-hydroxypropanoate | 0.8 μM (HDAC) | 8 μg/mL (S. aureus) | 4-Chlorophenyl substituent |

Key Observations:

-

Methoxy Positioning: 2,3,4-Trimethoxy derivatives exhibit stronger tubulin inhibition than 3,4,5-isomers, likely due to steric compatibility with the colchicine-binding pocket .

-

Halogen Effects: Chlorine substituents, as in methyl-3-(4-chlorophenyl)-3-hydroxypropanoate, enhance histone deacetylase (HDAC) inhibition by 40% compared to methoxy analogues .

Future Research Directions

Targeted Drug Design

Modifying the propanoate chain to incorporate fluorinated or sulfonamide groups could improve metabolic stability and target affinity. For example, replacing the ethyl ester with a pentafluorophenyl group may enhance blood-brain barrier penetration for neuro-oncology applications .

In Vivo Pharmacokinetics

Current data lacks absorption, distribution, metabolism, and excretion (ADME) profiles. Radiolabeling the compound with at the carbonyl position would enable tracking in mammalian systems, addressing critical gaps in bioavailability and half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume